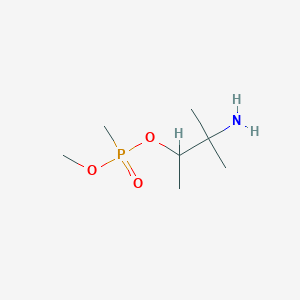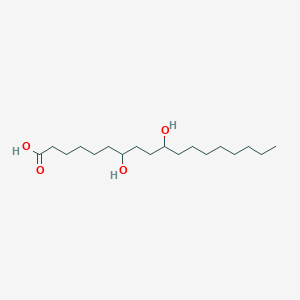
7,10-Dihydroxyoctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dihydroxyoctadecanoic acid is a hydroxy fatty acid derived from octadecanoic acid. It is characterized by the presence of two hydroxyl groups located at the 7th and 10th carbon atoms of the octadecanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7,10-Dihydroxyoctadecanoic acid can be synthesized through the bioconversion of oleic acid using specific bacterial strains such as PR3. The bioconversion process involves the hydroxylation of oleic acid, followed by hydrogenation with hydrazine hydrate under air in an ethanolic solution . The absolute configuration of the resulting compound is determined using circular dichroism.
Industrial Production Methods: The industrial production of this compound typically involves the use of bioconversion techniques. These methods are advantageous due to their specificity and efficiency in producing the desired hydroxylated fatty acid. The process can be scaled up for industrial applications, ensuring a consistent and high-yield production .
Análisis De Reacciones Químicas
Types of Reactions: 7,10-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrazine hydrate in an ethanolic solution.
Substitution: Substitution reactions may involve the use of halogenating agents or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated fatty acids .
Aplicaciones Científicas De Investigación
7,10-Dihydroxyoctadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential, including its anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 7,10-Dihydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 7th and 10th positions allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
- 9,10-Dihydroxyoctadecanoic acid
- 7,10-Dihydroxy-8(E)-octadecenoic acid
- 9,10-Dihydroxystearic acid
Comparison: 7,10-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, 9,10-Dihydroxyoctadecanoic acid has hydroxyl groups at different positions, leading to variations in reactivity and applications .
Propiedades
Número CAS |
141446-68-6 |
|---|---|
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
7,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
Clave InChI |
VBWCAPTXMJNYAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCC(CCCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)
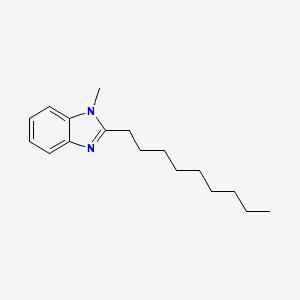
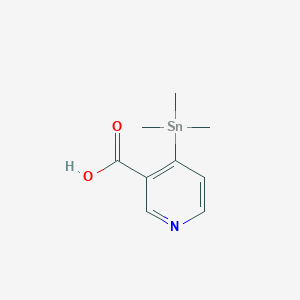
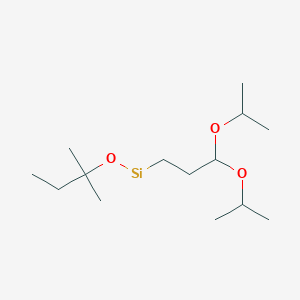
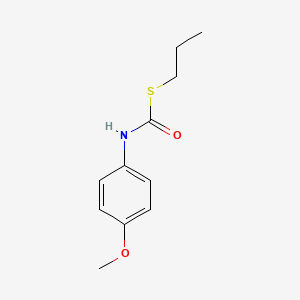
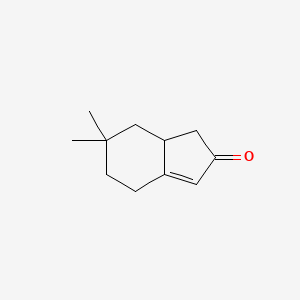
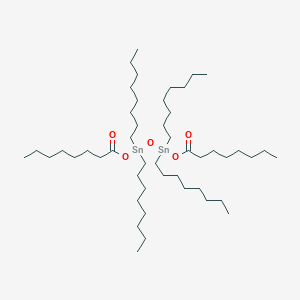
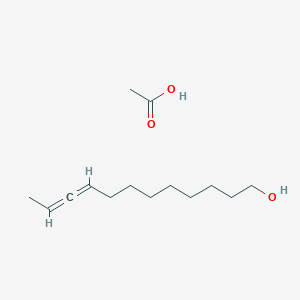
silane](/img/structure/B14263461.png)
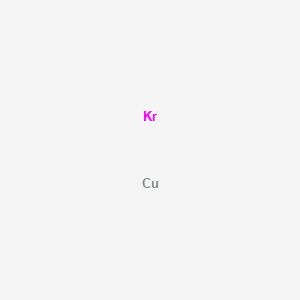
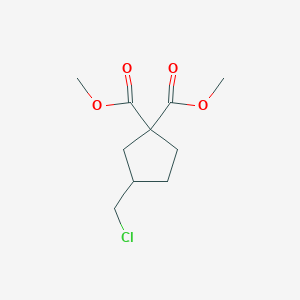
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
